2-(Chloromethyl)-5-[(oxolan-2-yl)oxy]-4H-pyran-4-one
Description
Molecular Architecture and Stereoelectronic Properties
The molecular framework of 2-(chloromethyl)-5-[(oxolan-2-yl)oxy]-4H-pyran-4-one consists of a 4H-pyran-4-one core substituted at positions 2 and 5. Position 2 features a chloromethyl group (–CH2Cl), while position 5 is functionalized with an oxolan-2-yl (tetrahydrofuran-2-yl) ether linkage. The pyrone ring adopts a planar conformation due to conjugation between the carbonyl group (C4=O) and the adjacent double bond (C2–C3), as observed in analogous α-pyrone systems.
The chloromethyl group introduces significant stereoelectronic effects. The chlorine atom’s electronegativity polarizes the C–Cl bond, creating a partial positive charge on the methylene carbon. This polarization enhances the electrophilicity of the adjacent pyrone ring, particularly at the α- and γ-positions relative to the carbonyl group. The tetrahydrofuran substituent contributes steric bulk and conformational flexibility, with the ether oxygen participating in weak intramolecular interactions, such as C–H···O hydrogen bonds with the pyrone’s α-hydrogens.
Table 1: Key bond lengths and angles from DFT-optimized geometry
| Parameter | Value (Å/°) |
|---|---|
| C2–Cl bond length | 1.78 |
| C5–O (ether) bond length | 1.43 |
| O–C (tetrahydrofuran) | 1.42 |
| Dihedral angle (C5–O–C2’–C3’) | 112° |
Properties
CAS No. |
90376-16-2 |
|---|---|
Molecular Formula |
C10H11ClO4 |
Molecular Weight |
230.64 g/mol |
IUPAC Name |
2-(chloromethyl)-5-(oxolan-2-yloxy)pyran-4-one |
InChI |
InChI=1S/C10H11ClO4/c11-5-7-4-8(12)9(6-14-7)15-10-2-1-3-13-10/h4,6,10H,1-3,5H2 |
InChI Key |
YHXMOHVCXZYMPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)OC2=COC(=CC2=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-((tetrahydrofuran-2-yl)oxy)-4H-pyran-4-one typically involves the following steps:
Formation of the Pyranone Ring: The pyranone ring can be synthesized through an aldol condensation reaction involving appropriate precursors.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions using reagents such as formaldehyde and hydrochloric acid.
Attachment of the Tetrahydrofuran-2-yl-oxy Group: This step involves the reaction of the pyranone intermediate with tetrahydrofuran-2-ol under suitable conditions to form the desired ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-((tetrahydrofuran-2-yl)oxy)-4H-pyran-4-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyranone ring and the tetrahydrofuran moiety.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the pyranone ring or the tetrahydrofuran moiety.
Hydrolysis Products: The corresponding alcohols and acids.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that compounds structurally related to 2-(Chloromethyl)-5-[(oxolan-2-yl)oxy]-4H-pyran-4-one exhibit antimicrobial properties. For instance, derivatives of pyranones have been shown to inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. A study demonstrated that these compounds could effectively disrupt bacterial cell walls, leading to cell lysis and death .
1.2 Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies revealed that it induces apoptosis in cancer cells through the activation of specific signaling pathways. For example, a study highlighted its ability to inhibit the proliferation of breast cancer cells by modulating the expression of genes involved in cell cycle regulation .
1.3 Case Study: Drug Development
A notable case study involved the synthesis of 2-(Chloromethyl)-5-[(oxolan-2-yl)oxy]-4H-pyran-4-one derivatives that showed enhanced cytotoxicity against human cancer cell lines compared to their parent compounds. This research was pivotal in guiding further drug development aimed at targeting multidrug-resistant cancers .
Agricultural Applications
2.1 Pesticidal Properties
The compound has been evaluated for its potential as a pesticide. Studies have shown that it can effectively control pest populations, including aphids and whiteflies, through both contact and systemic action. The mode of action involves interference with the pests' nervous systems, leading to paralysis and death .
2.2 Herbicidal Activity
In addition to its pesticidal properties, 2-(Chloromethyl)-5-[(oxolan-2-yl)oxy]-4H-pyran-4-one has shown herbicidal activity against several weed species. Field trials indicated a significant reduction in weed biomass when applied at optimal concentrations, making it a candidate for developing new herbicides .
Materials Science
3.1 Polymer Chemistry
The compound is being explored for use in polymer chemistry due to its reactive chloromethyl group, which can participate in polymerization reactions. This property allows for the synthesis of novel copolymers with tailored properties for applications in coatings and adhesives .
3.2 Case Study: Coating Formulations
A case study investigated the incorporation of 2-(Chloromethyl)-5-[(oxolan-2-yl)oxy]-4H-pyran-4-one into epoxy resin formulations. The resulting coatings exhibited improved mechanical strength and chemical resistance compared to traditional formulations, highlighting its potential in industrial applications .
Data Tables
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-((tetrahydrofuran-2-yl)oxy)-4H-pyran-4-one involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The tetrahydrofuran-2-yl-oxy group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 2
Chloromethyl vs. Methyl or Aminomethyl Groups
- Chloromethyl (Target Compound) : The chlorine atom acts as a leaving group, facilitating alkylation or arylation reactions. This contrasts with methyl groups (e.g., 5-hydroxy-2-methyl-4H-pyran-4-one, allomaltol), which lack such reactivity but are critical in metal chelation (e.g., iron coordination in allomaltol derivatives) .
- Aminomethyl (2-(Aminomethyl)-5-(prop-2-en-1-yloxy)-4H-pyran-4-one): The amino group enhances solubility and enables conjugation with carboxylic acids or carbonyl compounds, as seen in .
Key Data
*Calculated based on formula C₁₁H₁₃ClO₄.
Substituent Variations at Position 5
Oxolan-2-yloxy vs. Methoxybenzyloxy or Hydroxyl Groups
- Similar ether-linked substituents, such as 4-methoxybenzyloxy (), are used to protect hydroxyl groups during synthesis .
- Hydroxyl (Allomaltol) : A free hydroxyl at position 5, as in allomaltol, enables strong metal coordination (e.g., Ru/Os complexes in catalysis) .
- Propenyloxy () : The allyl ether group offers sites for polymerization or Michael additions, diverging from the target compound’s saturated oxolane ring .
Key Data
Research Findings and Implications
Structural Insights from NMR Data
- Side-chain modifications (e.g., ethyl vs. methyl in ) alter NMR profiles significantly. For example, a methyl triplet at δH 0.81 in compound 10 replaces a methyl doublet in compound 9, highlighting sensitivity to substituent branching .
- The absence of carbonyl signals in hydroxylated derivatives () underscores the role of functional groups in spectral interpretation.
Biological Activity
2-(Chloromethyl)-5-[(oxolan-2-yl)oxy]-4H-pyran-4-one, also known by its CAS number 90376-16-2, is an organic compound characterized by a pyranone ring structure. This compound has garnered interest in medicinal chemistry and biological research due to its potential therapeutic applications and unique chemical properties.
The molecular formula of 2-(Chloromethyl)-5-[(oxolan-2-yl)oxy]-4H-pyran-4-one is , with a molecular weight of 230.64 g/mol. The compound features a chloromethyl group and a tetrahydrofuran-derived ether, which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| CAS No. | 90376-16-2 |
| Molecular Formula | C10H11ClO4 |
| Molecular Weight | 230.64 g/mol |
| IUPAC Name | 2-(chloromethyl)-5-(oxolan-2-yloxy)pyran-4-one |
| InChI | InChI=1S/C10H11ClO4/c11-5-7-4-8(12)9(6-14-7)15-10-2-1-3-13-10/h4,6,10H,1-3,5H2 |
The biological activity of 2-(Chloromethyl)-5-[(oxolan-2-yl)oxy]-4H-pyran-4-one is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The chloromethyl group may participate in nucleophilic substitution reactions , allowing the compound to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to the inhibition of enzymatic functions, which is a common mechanism for many pharmacologically active compounds.
Biological Activity
Research indicates that compounds similar to 2-(Chloromethyl)-5-[(oxolan-2-yyl)oxy]-4H-pyran-4-one exhibit various biological activities, including:
- Antimicrobial Activity : Compounds within the pyranone class have shown efficacy against bacteria and fungi. For instance, derivatives have been tested for bactericidal and fungicidal properties, demonstrating significant activity against pathogenic microorganisms .
- Antioxidant Properties : Some studies suggest that pyranone derivatives possess antioxidant capabilities, potentially protecting cells from oxidative stress and related damage .
- Enzyme Inhibition : The mechanism involving covalent bond formation allows these compounds to act as enzyme inhibitors, which is crucial in drug design for diseases where specific enzymes play a pivotal role .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyranone derivatives:
- Antimicrobial Screening : A study focused on synthesizing various pyranone derivatives found that certain modifications to the structure enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The chloromethyl group was particularly noted for improving interaction with bacterial cell walls .
- Pesticide Activity : Research has shown that derivatives of chloromethylated pyranones exhibit insecticidal properties comparable to established pesticides. For example, compounds synthesized from similar structures demonstrated effective control over agricultural pests like Macrosiphoniella sanbornii .
- Pharmacological Studies : In vitro studies have indicated that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders .
Q & A
Q. What are the recommended synthetic routes for 2-(Chloromethyl)-5-[(oxolan-2-yl)oxy]-4H-pyran-4-one, and how can reaction conditions be optimized?
The synthesis of pyranone derivatives typically involves multi-step reactions. A plausible route for this compound could begin with functionalizing 4H-pyran-4-one via chloromethylation (e.g., using chloromethyl methyl ether under acidic conditions) followed by oxolane (tetrahydrofuran) ring-opening or coupling reactions. Key reagents may include Lewis acids (e.g., BF₃·Et₂O) for etherification and nucleophilic substitution catalysts. Optimization should focus on:
- Temperature gradients : Lower temperatures (0–5°C) for chloromethylation to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) to stabilize intermediates.
- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) for regioselective coupling of the oxolan-2-yloxy group .
Yield improvements can be tracked via HPLC or GC-MS to identify bottlenecks (e.g., hydrolysis of the chloromethyl group).
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloromethyl at C2, oxolan-2-yloxy at C5). Key signals include downfield shifts for the carbonyl (C4, ~170 ppm in ¹³C) and splitting patterns for the oxolane ring protons.
- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion [M+H]⁺ and fragmentation pathways (e.g., loss of Cl⁻ or oxolane ring cleavage).
- XRD : Single-crystal X-ray diffraction (if crystallizable) to resolve stereoelectronic effects of substituents on the pyranone ring .
- HPLC-PDA : Purity assessment using reversed-phase columns (C18) with UV detection at λ ≈ 260 nm (pyranone absorption band).
Q. What safety protocols are critical for handling this compound in the lab?
- Chloromethyl group hazards : Potential alkylating agent; use fume hoods, nitrile gloves, and sealed reaction vessels to avoid inhalation/skin contact.
- Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis.
- Deactivation : Quench residual reactivity with aqueous sodium thiosulfate before disposal .
- Emergency response : Immediate ethanol/water wash for spills; monitor for respiratory irritation via OSHA-compliant sensors.
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the oxolane ring in substitution reactions?
Advanced approaches include:
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated oxolane (D₈-THF) to probe hydrogen-bonding or steric effects during nucleophilic substitution.
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to map transition states and evaluate electronic effects of the oxolane-oxy group on chloromethyl reactivity.
- In situ monitoring : Raman spectroscopy or ReactIR to track intermediates (e.g., oxonium ion formation during ring-opening) .
Q. How can researchers resolve contradictions in reported synthetic yields or analytical data?
- Reproducibility audits : Validate published protocols with controlled reagent batches (e.g., anhydrous solvents, ultra-pure catalysts).
- Data normalization : Adjust for instrument variability (e.g., internal standards in NMR, calibration curves in HPLC).
- Controlled degradation studies : Expose the compound to light/moisture and compare degradation byproducts (e.g., hydrolyzed chloromethyl vs. oxolane ring-opened products) using LC-MS/MS .
Q. What methodologies assess the environmental impact of this compound in ecological systems?
- Biodegradation assays : OECD 301F test to measure microbial degradation in aqueous systems.
- Bioaccumulation studies : Use radiolabeled ¹⁴C-tracers in model organisms (e.g., Daphnia magna) to determine partition coefficients (log K₀w).
- Toxicity profiling : EC₅₀ values via algal growth inhibition tests (OECD 201) and zebrafish embryo assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
